2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For example, one-pot non-cyanide synthesis methods have been developed for related compounds, utilizing reactions with 1,2-dehydrobenzene in the presence of isoamyl nitrite to afford 3-cyanoisoquinolines (Kopchuk et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone has been elucidated using various spectroscopic techniques and quantum chemical calculations. Studies have shown that the geometry, vibrational frequencies, and chemical shifts can be accurately predicted and compared with experimental data, providing insight into the stability and electronic properties of these molecules (Saraç, 2020).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including cyclization and coupling, to form more complex structures with potential biological activities. For instance, the synthesis of pyrazolopyridines and other pyrido fused systems has been achieved through the reaction of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone with 3-aminopyrazole (Almansa et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of these compounds are crucial for their application in various fields. X-ray crystallography has provided valuable information on the crystal structures, revealing the formation of intermolecular hydrogen bonds and the overall arrangement in the crystal lattice (Abdel‐Aziz et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. Density Functional Theory (DFT) studies have been used to investigate the molecular electrostatic potential, frontier molecular orbitals, and physicochemical properties, aiding in the understanding of the reactivity patterns and potential applications of these compounds (Yoo et al., 2008).
Scientific Research Applications
-
Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces
- Application: This research focuses on the self-assembly, Ullmann reaction and pyridine coordination of 4-[(4-bromophenyl)ethynyl]pyridine on metallic surfaces .
- Method: The molecular species were characterised on the surface by low-temperature scanning tunnelling microscopy (LT-STM) at sub-molecular level .
- Results: The study found that the molecular architectures (Kagome networks, coordinated/covalent dimers and branched coordination chains) are sensitive to the underlying metallic surfaces .
-
2-Chloro-4-(trifluoromethyl)pyridine
- Application: This compound is used as a building block in organic synthesis .
- Method: It can be synthesized from 2-chloro-4-iodopyridine .
- Results: It has been used in the synthesis of various compounds such as 4,4′-bis(trifluoromethyl)-2,2′-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene .
Safety And Hazards
properties
IUPAC Name |
2-(4-fluorophenyl)-1-pyridin-4-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-3-1-10(2-4-12)9-13(16)11-5-7-15-8-6-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMSOXBPVFLNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453041 | |
Record name | 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone | |
CAS RN |
115858-98-5 | |
Record name | 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.